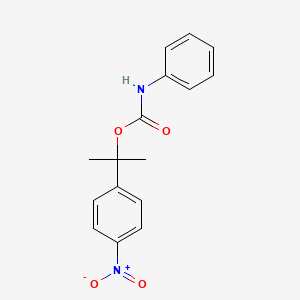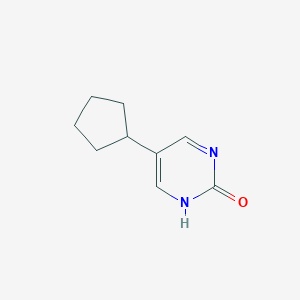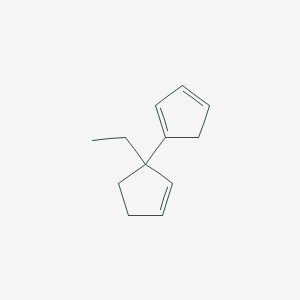
1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene is an organic compound that belongs to the class of cyclopentadienes. Cyclopentadienes are known for their unique structural properties and reactivity, making them valuable in various chemical applications. This compound features a cyclopentadiene ring substituted with an ethyl group and another cyclopentadiene ring, which contributes to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with ethyl halides under basic conditions. This reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of the ethyl halide to form the desired product .
Another method involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the substituted cyclopentadiene derivative. This reaction is often carried out under thermal conditions or with the aid of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated cyclopentadiene derivatives.
Substitution: Various substituted cyclopentadiene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene can be compared with other similar compounds such as:
Cyclopentadiene: The parent compound, which lacks the ethyl substitution and has different reactivity and applications.
Methylcyclopentadiene: A similar compound with a methyl group instead of an ethyl group, leading to differences in chemical behavior and applications.
Dicyclopentadiene: A dimer of cyclopentadiene, which has distinct properties and is used in different industrial applications.
Eigenschaften
CAS-Nummer |
90932-55-1 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1-(1-ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C12H16/c1-2-12(9-5-6-10-12)11-7-3-4-8-11/h3-5,7,9H,2,6,8,10H2,1H3 |
InChI-Schlüssel |
AOAMEWBHUZACNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC=C1)C2=CC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


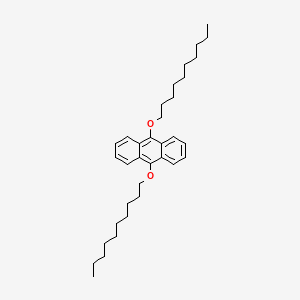

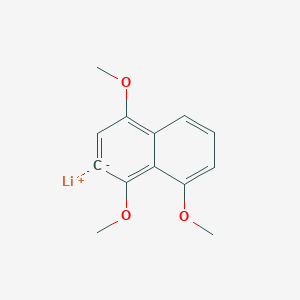

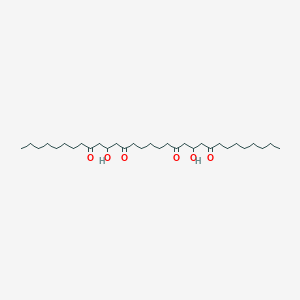
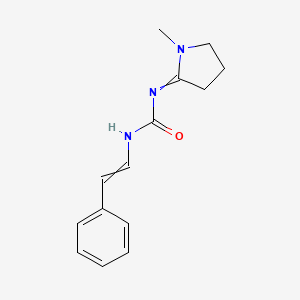

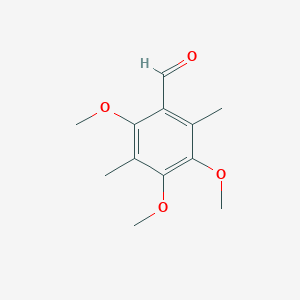
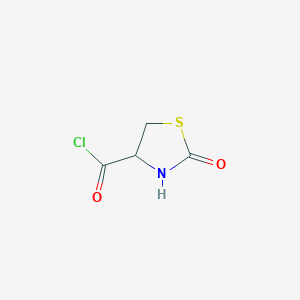
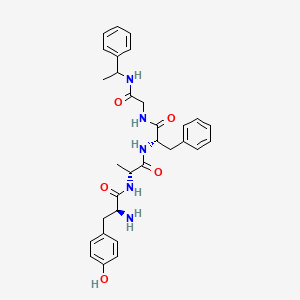

![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
